Xanthen-9-one, 4-(diethylamino)methyl-3-nitro-
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Overview
Description
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are naturally occurring compounds found in various plants, fungi, and lichens.
Preparation Methods
The synthesis of Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- can be achieved through several synthetic routes. One common method involves the classical condensation of a salicylic acid with a phenol derivative . Another approach includes the reaction of an aryl aldehyde with a phenol derivative . Industrial production methods often optimize these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and an anti-inflammatory compound . Its unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in modulating pro-inflammatory and anti-inflammatory cytokines .
Comparison with Similar Compounds
Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- can be compared with other xanthone derivatives, such as 7-bromo-1,3-dihydroxy-9H-xanthen-9-one and azaxanthones . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique combination of a diethylamino group and a nitro group in Xanthen-9-one, 4-(diethylamino)methyl-3-nitro- distinguishes it from other xanthone derivatives and contributes to its specific properties .
Properties
CAS No. |
43159-92-8 |
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Molecular Formula |
C18H18N2O4 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-(diethylaminomethyl)-3-nitroxanthen-9-one |
InChI |
InChI=1S/C18H18N2O4/c1-3-19(4-2)11-14-15(20(22)23)10-9-13-17(21)12-7-5-6-8-16(12)24-18(13)14/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
VDGYBMAXKRMNFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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